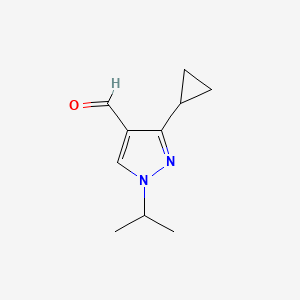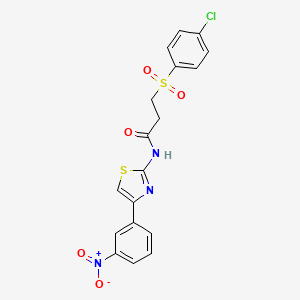
N-(4,4-difluorocyclohexylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity One of the primary applications of hydroxylamine derivatives in scientific research is in the field of chemical synthesis and reactivity. For example, hydroxylamines are utilized for oxyfunctionalization reactions, where unactivated tertiary and secondary C-H bonds of alkylamines are selectively oxidized (Asensio et al., 1993). This highlights the potential for N-(4,4-difluorocyclohexylidene)hydroxylamine to act as a reagent or intermediate in the selective functionalization of organic molecules.
Carcinogenic Activity and Metabolism Hydroxylamine derivatives are also studied for their roles in metabolism and carcinogenic activity. N-Hydroxy-2-acetylaminofluorene, a hydroxylamine metabolite, has shown increased carcinogenic activity compared to its parent compound, indicating the importance of hydroxylamine transformation in toxicological studies (Miller, Miller, & Hartmann, 1961).
Biochemical Reactivity and Effects The biochemical reactivity of hydroxylamine derivatives, such as their interactions with biomolecules, is a significant area of research. The trifunctional molecule 4-hydroxynonenal, closely related in reactivity to hydroxylamines, demonstrates the potential for these compounds to participate in biochemical pathways, impacting cellular functions and signaling processes (Schaur, 2003).
Novel Synthetic Routes and Materials Hydroxylamine derivatives serve as key intermediates in the development of novel synthetic routes and materials. For instance, reactions of polyfluoroacyl chromones with hydroxylamine lead to new heterocyclic compounds with potential applications in materials science and drug development (Sosnovskikh et al., 2006).
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)3-1-5(9-10)2-4-6/h10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBPIJGFFDUPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=NO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2930714.png)
![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)
![N-(2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2930716.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)

![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930726.png)
![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)


